molecular formula C20H20ClN3O3S2 B2690508 N-(4-chloro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683259-90-7

N-(4-chloro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2690508
CAS No.: 683259-90-7
M. Wt: 449.97
InChI Key: UKGZWGKWFFAUMX-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 683259-90-7) is a benzothiazole-based compound supplied with a purity of 95% and above for research applications . This chemical belongs to a class of heterocyclic compounds recognized for their diverse pharmacological activities. Benzothiazole derivatives, in particular, have been the subject of extensive research due to their promising anti-tubercular properties, offering a scaffold for the development of new agents to combat drug-resistant strains of Mycobacterium tuberculosis . The structural core of this compound, the benzothiazole skeleton, is ubiquitous in medicinal chemistry and is an integral part of many pharmaceutical agents. Compounds featuring this motif are investigated for a range of biological activities, including antimicrobial, anticancer, antifungal, and anthelmintic effects . The presence of both benzothiazole and sulfonamide functional groups in a single molecule enhances its potential as a ligand and its ability to interact with specific biological targets, such as enzymes involved in bacterial cell wall synthesis . This product is strictly intended for research purposes in laboratory settings. It is not designed for human therapeutic applications or veterinary use. Researchers can procure this compound from various suppliers, with availability in quantities ranging from milligrams to grams .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-13-9-11-24(12-10-13)29(26,27)15-7-5-14(6-8-15)19(25)23-20-22-18-16(21)3-2-4-17(18)28-20/h2-8,13H,9-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGZWGKWFFAUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzothiazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The chlorinated benzothiazole is reacted with 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in disease pathways.

    Pathways Involved: The compound may modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

  • Chloro vs. Methoxy Groups: The target compound’s 4-chloro substituent contrasts with the 4-methoxy group in 4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide ().
  • Chloro vs. Methyl Groups :
    4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide () introduces a 3-methyl group on the benzothiazole, adding steric bulk that could hinder planar interactions with flat binding sites (e.g., ATP pockets in kinases). The chloro substituent in the target compound may instead favor π-π stacking .

Sulfonamide Group Modifications

  • 4-Methylpiperidinylsulfonyl vs. Dimethylsulfamoyl :
    The target’s 4-methylpiperidinylsulfonyl group is bulkier and more basic than the dimethylsulfamoyl group in N-(4-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(3-pyridinylmethyl)benzamide (). The piperidine ring may enhance solubility in aqueous environments (via protonation) and provide conformational rigidity, whereas dimethylsulfamoyl is smaller and less polar .

  • 4-Methylpiperidinylsulfonyl vs.

Additional Functional Moieties

  • N-Substituents on Benzamide :
    The target compound lacks the N-(3-pyridinylmethyl) group present in ’s analogue, which introduces a pyridine ring capable of hydrogen bonding or cation-π interactions. Conversely, the target’s unmodified benzamide may prioritize hydrophobic interactions .

  • Acetyl and Dimethylaminopropyl Groups: 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide () incorporates an acetyl group (polar, hydrogen-bond acceptor) and a dimethylaminopropyl chain (basic, enhancing solubility at acidic pH). These features contrast with the target’s simpler benzamide and sulfonamide design .

Research Implications and Limitations

While structural comparisons highlight differences in electronic, steric, and solubility profiles, pharmacological data for the target compound are absent in the provided evidence. For example, N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide () demonstrated anticancer activity, suggesting that piperazine/piperidine derivatives warrant further exploration . The target’s 4-methylpiperidinylsulfonyl group may similarly enhance target engagement in kinase or protease inhibition, but experimental validation is required.

Recommendation : Prioritize assays evaluating solubility, protein binding, and activity against cancer cell lines or enzymatic targets (e.g., PARP, EGFR) to contextualize these structural comparisons.

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C21H22ClN3O3S2\text{C}_{21}\text{H}_{22}\text{ClN}_{3}\text{O}_{3}\text{S}_{2}

This structure includes a benzothiazole moiety, a sulfonamide group, and a piperidine ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Histamine H4 Receptor Antagonism : Research indicates that compounds similar to this compound exhibit antagonistic effects on the histamine H4 receptor. This receptor is implicated in various conditions, including allergic responses and inflammation .
  • Inhibition of Cancer Cell Proliferation : Studies have shown that benzothiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of the sulfonamide group enhances the compound's ability to penetrate cell membranes and exert cytotoxic effects on tumor cells .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
AntitumorDemonstrates significant cytotoxicity against various cancer cell lines.
Anti-inflammatoryExhibits potential in reducing inflammation through H4 receptor modulation.
AntimicrobialShows efficacy against certain bacterial strains, indicating broad-spectrum activity.

1. Antitumor Activity

A study evaluated the compound's effectiveness against MDA-MB-231 breast cancer cells, revealing a notable reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. The combination with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity .

2. Anti-inflammatory Effects

In an experimental model of allergic inflammation, the compound was administered to mice sensitized with an allergen. Results indicated a significant decrease in inflammatory markers and symptoms associated with allergic responses, suggesting its potential therapeutic application in treating allergic diseases .

3. Antimicrobial Activity

The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It exhibited notable antibacterial properties, supporting its potential use as an antimicrobial agent .

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